Diethylaminoethyl stearamide phosphate
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Overview
Description
Diethylaminoethyl stearamide phosphate is a bioactive chemical compound with the molecular formula C24H53N2O5P and a molecular weight of 480.671 . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its solid powder form and high purity, typically greater than 98% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethylaminoethyl stearamide phosphate involves the reaction of stearic acid with diethylaminoethylamine, followed by phosphorylation. The reaction typically occurs under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Stearic Acid Activation: Stearic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The activated stearic acid reacts with diethylaminoethylamine to form the intermediate diethylaminoethyl stearamide.
Phosphorylation: The intermediate is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, reaction time, and purification steps .
Chemical Reactions Analysis
Types of Reactions
Diethylaminoethyl stearamide phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while reduction can produce amine derivatives .
Scientific Research Applications
Diethylaminoethyl stearamide phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in gene transfer systems and as a component in cell culture media.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Diethylaminoethyl stearamide phosphate involves its interaction with molecular targets and pathways within cells. The compound can act as a gene transfer agent by forming complexes with nucleic acids, facilitating their entry into cells via endocytosis. Additionally, it can modulate cellular processes by interacting with specific receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
Diethylaminoethyl cellulose: Used in chromatography and gene transfer systems.
Diethylaminoethyl dextran: Employed in gene transfection and as a stabilizer in various formulations.
Diethylaminoethyl methacrylate: Utilized in the synthesis of polymers and as a component in drug delivery systems
Uniqueness
Diethylaminoethyl stearamide phosphate is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in dimethyl sulfoxide (DMSO) and stability under various conditions. Its ability to form stable complexes with nucleic acids and its bioactive nature make it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
68133-34-6 |
---|---|
Molecular Formula |
C24H52N2O4P+ |
Molecular Weight |
463.7 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]octadecanamide;dihydroxy(oxo)phosphanium |
InChI |
InChI=1S/C24H50N2O.HO3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3;1-4(2)3/h4-23H2,1-3H3,(H,25,27);(H-,1,2,3)/p+1 |
InChI Key |
VMOSDYMJWXNFJY-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[NH+](CC)CC.OP(=O)(O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC.O[P+](=O)O |
68133-34-6 | |
Related CAS |
16889-14-8 (Parent) |
Synonyms |
stearamidoethyl diethylamine stearamidoethyl diethylamine hydrobromide stearamidoethyl diethylamine phosphate |
Origin of Product |
United States |
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